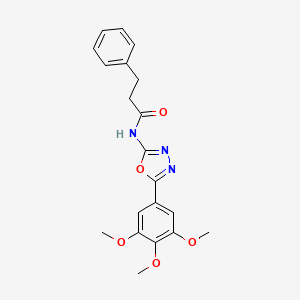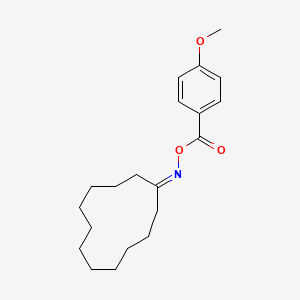
(Cyclododecylideneamino) 4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Cyclododecylideneamino) 4-methoxybenzoate, also known as CDMA, is a synthetic compound that has gained significant attention in the field of scientific research. CDMA is a cyclic amino acid derivative that exhibits unique biochemical and physiological properties.
Aplicaciones Científicas De Investigación
Spectroscopy and Photophysics Studies
- A study by Stalin and Rajendiran (2006) investigated the effects of solvents, buffer solutions of different pH, and β-cyclodextrin on the absorption and fluorescence spectra of 4-hydroxy-3-methoxybenzoic acid (Stalin & Rajendiran, 2006).
Glucosidase and Glycogen Phosphorylase Inhibitory Activities
- Research by Li et al. (2008) isolated compounds from Cyclocarya paliurus leaves, including 2-amino-3,4-dihydroxy-5-methoxybenzoic acid, and evaluated their glucosidase and glycogen phosphorylase inhibitory activities (Li et al., 2008).
Baclofen Antagonism in Spinal Cord
- A study by Beattie et al. (1989) explored the role of 4-amino-3-(5-methoxybenzo[b]furan-2-yl) butanoic acid in antagonizing baclofen in the cat spinal cord (Beattie et al., 1989).
Enzyme Studies in Pseudomonas putida
- Bernhardt et al. (1973) studied the interaction of substrates with a 4-methoxybenzoate O-demethylating enzyme system in Pseudomonas putida (Bernhardt et al., 1973).
Antidiabetic Constituents from Roylea cinerea
- Research by Bhatt et al. (2018) identified antidiabetic compounds from Roylea cinerea, including 4-methoxybenzo[b]azet-2(1H)-one, and evaluated their efficacy using in vitro and in vivo methods (Bhatt et al., 2018).
Flavor Molecule Encapsulation
- Hong, Oh, and Choy (2008) studied the encapsulation of 4-hydroxy-3-methoxybenzoic acid into layered inorganic nanoparticles for controlled release of flavor (Hong, Oh, & Choy, 2008).
Propiedades
IUPAC Name |
(cyclododecylideneamino) 4-methoxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3/c1-23-19-15-13-17(14-16-19)20(22)24-21-18-11-9-7-5-3-2-4-6-8-10-12-18/h13-16H,2-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOZHZBBQODBMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)ON=C2CCCCCCCCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Cyclododecylideneamino) 4-methoxybenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[[2-[1-[2-(naphthalene-2-carbonylamino)ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2374118.png)
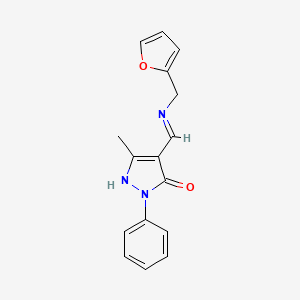

![(3Z)-7-chloro-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2374121.png)

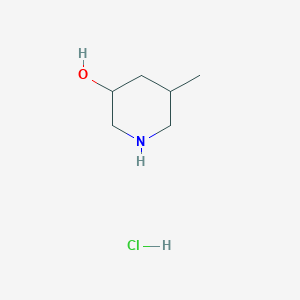



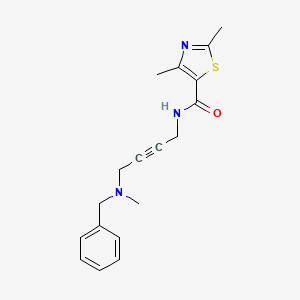
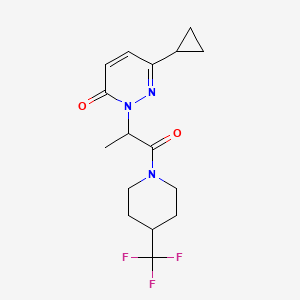
![3-butyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2374134.png)
